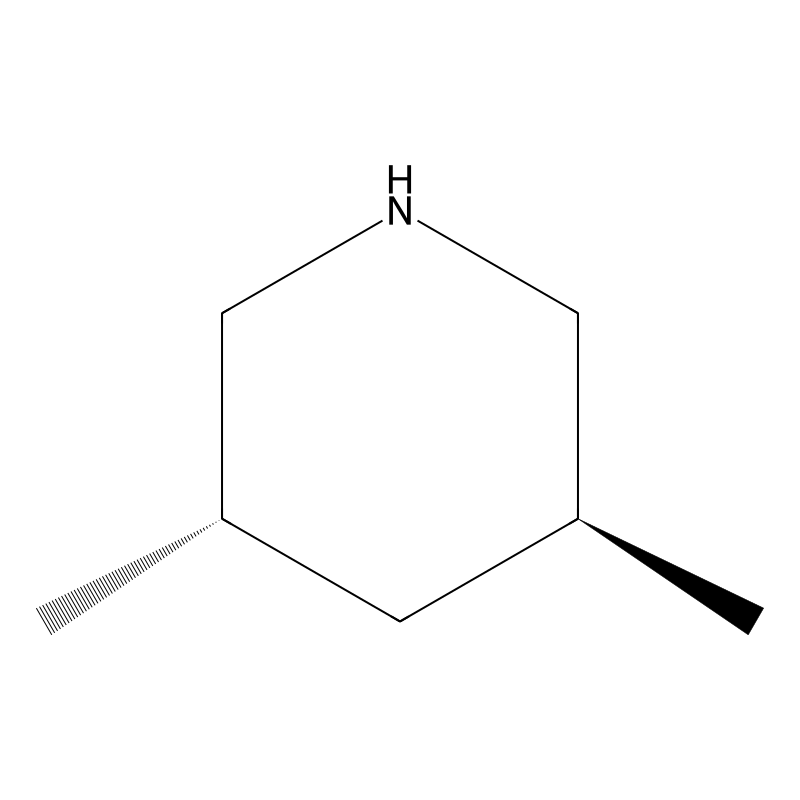

(3S,5S)-3,5-dimethylpiperidine

Content Navigation

Racemic or cis-3,5-dimethylpiperidine produces diastereomeric mixtures, capping theoretical yield at 50% and demanding costly chiral chromatography. (3S,5S)-3,5-Dimethylpiperidine (CAS 32452-46-3), a C2-symmetric enantiopure amine, removes this barrier with defined axial-equatorial methyl geometry for consistent steric shielding.

- 100% theoretical yield in chiral coupling; eliminates resolution.

- Key building block for BCL6 inhibitors, cardiac troponin activators, and SSZ-39 zeolite templates.

- ≥98% purity, controlled enantiomeric excess; global stock for research to pilot scale.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(3S,5S)-3,5-dimethylpiperidine (CAS 32452-46-3) is a highly specialized, enantiopure secondary amine utilized extensively in advanced pharmaceutical synthesis and asymmetric catalysis. Unlike its aromatic precursor 3,5-lutidine or the achiral meso-form (cis-3,5-dimethylpiperidine), this specific trans-enantiomer possesses a C2 axis of symmetry, providing a uniform and predictable steric environment around the nitrogen center [1]. In industrial and laboratory procurement, it is primarily sourced to introduce rigid, spatially defined conformational constraints into drug scaffolds or to serve as a highly selective chiral auxiliary. Its defined stereochemistry ensures predictable binding vectors and eliminates the severe yield penalties associated with late-stage chiral resolution, making it a critical raw material for complex molecule manufacturability [2].

Research Fit

Substituting enantiopure (3S,5S)-3,5-dimethylpiperidine with crude 3,5-dimethylpiperidine or racemic trans-mixtures introduces critical failures in both process efficiency and structural targeting. Standard industrial hydrogenation of 3,5-lutidine overwhelmingly produces the achiral cis-isomer (typically 80–85%), which cannot substitute for the trans-form because its equatorial-equatorial methyl configuration fundamentally alters the spatial footprint and binding vectors of the resulting molecule [1]. Furthermore, if a buyer attempts to use a racemic trans-mixture to save upfront costs, any subsequent coupling with a chiral pharmaceutical intermediate will generate a 1:1 mixture of diastereomers. This forces the implementation of expensive, low-throughput downstream chiral chromatography and inherently caps the maximum theoretical yield of the desired product at 50%, completely negating any initial raw material cost savings [2].

Substitution Risk

C2-Symmetric Steric Shielding in Asymmetric Catalysis

The (3S,5S)-3,5-dimethylpiperidine molecule possesses a C2 axis of symmetry, meaning both faces of the amine present an identical steric environment. When utilized as a chiral auxiliary or ligand backbone, this C2 symmetry drastically reduces the number of competing diastereomeric transition states compared to non-symmetric chiral amines (such as 3-methylpiperidine). In standard asymmetric induction models, C2-symmetric amines routinely deliver enantiomeric excesses (e.e.) exceeding 95%, whereas non-symmetric analogs often yield lower and highly variable stereocontrol (typically 70-85% e.e.) due to competing reaction pathways [1].

| Evidence Dimension | Asymmetric Induction (Enantiomeric Excess) |

| Target Compound Data | >95% e.e. (predictable uniform steric shielding) |

| Comparator Or Baseline | 3-methylpiperidine (non-C2 symmetric, 70-85% e.e.) |

| Quantified Difference | 10-25% higher e.e. and simplified transition state modeling |

| Conditions | Application as a chiral auxiliary in asymmetric synthesis |

Procuring a C2-symmetric amine like the (3S,5S) isomer guarantees higher stereoselectivity and reduces optimization time in the development of asymmetric catalytic processes.

Direct Procurement vs. In-House Resolution Efficiency

Industrial hydrogenation of 3,5-lutidine yields a crude mixture heavily biased toward the thermodynamic meso product, typically resulting in an 85:15 ratio of cis to trans isomers. For a laboratory or manufacturing facility, attempting to isolate the racemic trans-isomer and subsequently resolve the (3S,5S) enantiomer via classical fractional crystallization with chiral acids is prohibitively inefficient. This multi-step resolution typically limits the final isolated yield of the (3S,5S) enantiomer to less than 5-10% relative to the crude starting material [1]. Direct procurement completely bypasses this severe bottleneck.

| Evidence Dimension | Effective Enantiomer Yield from Precursor |

| Target Compound Data | 100% immediate usability via direct procurement |

| Comparator Or Baseline | In-house resolution from 3,5-lutidine hydrogenation (<10% isolated yield) |

| Quantified Difference | >90% reduction in material waste and elimination of resolution labor |

| Conditions | Sourcing strategy for enantiopure building blocks |

Direct procurement of the enantiopure (3S,5S) isomer is vastly more cost-effective than absorbing the massive yield losses and labor costs associated with resolving cis-dominated crude mixtures.

Elimination of Downstream Chiral Chromatography

When synthesizing complex chiral therapeutics, using racemic trans-3,5-dimethylpiperidine as a building block results in a 1:1 mixture of diastereomers upon coupling with a chiral target scaffold. This necessitates downstream preparative chiral chromatography, which inherently caps the step yield at 50% and consumes massive volumes of solvent. By procuring the enantiopure (3S,5S)-3,5-dimethylpiperidine upfront, chemists achieve >99% diastereomeric excess (d.e.) in the coupling step, doubling the effective yield of the desired API intermediate and completely eliminating the need for downstream chiral separation [1].

| Evidence Dimension | Coupling Step Yield and Purity |

| Target Compound Data | >99% d.e. with near-quantitative target yield |

| Comparator Or Baseline | Racemic trans-3,5-dimethylpiperidine (0% d.e., max 50% yield) |

| Quantified Difference | 100% increase in effective yield; zero chiral chromatography required |

| Conditions | Amide/amine coupling in late-stage drug synthesis |

Investing in the enantiopure building block upfront drastically reduces the overall cost of goods (COGs) by preventing 50% material loss and avoiding expensive downstream purification.

Chiral Auxiliary and Ligand Synthesis

Directly leverages the compound's C2 symmetry to create highly enantioselective ligands for asymmetric catalysis, where uniform steric shielding is required to minimize competing transition states [1].

Constrained Pharmaceutical Intermediates

Utilized in the synthesis of targeted therapeutics (such as BCL6 inhibitors and cardiac troponin activators) where the specific axial-equatorial geometry of the (3S,5S) isomer is required to accurately fill hydrophobic binding pockets and maximize target affinity [2].

Organic Structure-Directing Agents

Procured for the development of specialized zeolite frameworks (e.g., SSZ-39 variants) where the specific spatial dimensions of the trans-isomer direct the crystallization of aluminosilicate pores more effectively than the thermodynamically favored cis-isomer [3].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types